N-(1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pentyl)acetamide
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Description
N-(1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pentyl)acetamide is a useful research compound. Its molecular formula is C21H24FN3O and its molecular weight is 353.441. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships in PI3K/mTOR Inhibition
Research on similar compounds, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, has explored their role as potent and efficacious inhibitors of PI3Kα and mTOR in vitro and in vivo. This study highlights the importance of structural modifications to improve metabolic stability, indicating that slight alterations in the molecular structure can significantly impact biological activity and metabolic profiles (Stec et al., 2011).
Ligand-Protein Interactions and Photovoltaic Efficiency
Another study focused on benzothiazolinone acetamide analogs, examining their spectroscopic properties, quantum mechanical aspects, and interactions with the Cyclooxygenase 1 (COX1) protein. These compounds demonstrated potential as photosensitizers in dye-sensitized solar cells (DSSCs), highlighting their utility in renewable energy technologies and the importance of ligand-protein interactions for medicinal applications (Mary et al., 2020).
Anti-inflammatory Activity
Derivatives of N-(3-chloro-4-fluorophenyl) acetamide, with specific structural modifications, have been synthesized and evaluated for anti-inflammatory activity. This suggests that compounds with fluorophenyl and acetamide groups can be tailored to enhance biological activities, providing a basis for developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pentyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O/c1-3-4-11-19(23-15(2)26)21-24-18-12-7-8-13-20(18)25(21)14-16-9-5-6-10-17(16)22/h5-10,12-13,19H,3-4,11,14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKANPHSUMPLGFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.